molecular formula C20H12N2O2 B12812224 2,3-Diphenyl-5,8-quinoxalinedione CAS No. 38674-89-4

2,3-Diphenyl-5,8-quinoxalinedione

Cat. No.: B12812224
CAS No.: 38674-89-4
M. Wt: 312.3 g/mol
InChI Key: VNBZDYJWROOJRD-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5,8-quinoxalinedione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline core, which is further substituted with two ketone groups at positions 5 and 8. The molecular formula of this compound is C20H12N2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5,8-quinoxalinedione typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which subsequently undergoes cyclization to form the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and longer reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-5,8-quinoxalinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, quinoxaline diols, and various substituted quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5,8-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both phenyl and ketone groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .

Properties

CAS No.

38674-89-4

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

2,3-diphenylquinoxaline-5,8-dione

InChI

InChI=1S/C20H12N2O2/c23-15-11-12-16(24)20-19(15)21-17(13-7-3-1-4-8-13)18(22-20)14-9-5-2-6-10-14/h1-12H

InChI Key

VNBZDYJWROOJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=O)C=CC(=O)C3=N2)C4=CC=CC=C4

Origin of Product

United States

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